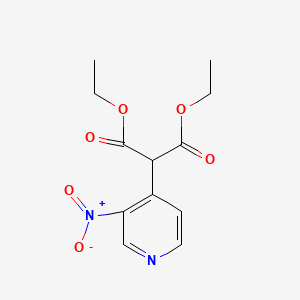
5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide, also known as MRTX849, is a small molecule inhibitor that targets KRAS G12C mutant protein. KRAS is a frequently mutated oncogene that is found in various types of cancer, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The development of MRTX849 is a significant breakthrough in cancer research, as it provides a potential therapeutic option for patients with KRAS G12C mutant cancers.
Mécanisme D'action
5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide works by binding to the KRAS G12C mutant protein and inhibiting its activity. KRAS G12C mutant protein is a key driver of cancer growth, and its inhibition can lead to tumor regression. 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide's selectivity for KRAS G12C mutant protein makes it an attractive therapeutic option for patients with KRAS G12C mutant cancers.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide has been shown to have significant biochemical and physiological effects. In preclinical studies, 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide has been shown to inhibit KRAS G12C mutant protein activity, leading to tumor regression. 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide has also been shown to have minimal off-target effects, making it a safe and effective therapeutic option.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide in lab experiments are its high selectivity for KRAS G12C mutant protein and its ability to effectively inhibit its activity. However, the limitations of using 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide in lab experiments are its high cost and limited availability.
Orientations Futures
There are several future directions for 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide research. One direction is to explore its efficacy in combination with other cancer therapies. Another direction is to investigate its potential use in other types of cancer that harbor KRAS mutations. Additionally, there is a need to develop more cost-effective and accessible methods for synthesizing 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide to make it more widely available for research and clinical use.
Conclusion:
5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is a promising therapeutic option for patients with KRAS G12C mutant cancers. Its high selectivity for KRAS G12C mutant protein and its ability to effectively inhibit its activity make it an attractive option for cancer treatment. Further research is needed to explore its potential in combination with other cancer therapies and in other types of cancer that harbor KRAS mutations.
Méthodes De Synthèse
The synthesis of 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide involves several steps, including the formation of key intermediates and the final coupling reaction. The first step involves the synthesis of 6-methylpyridazin-3-amine, which is then reacted with 4-bromoanisole to form 4-(6-methylpyridazin-3-yl)anisole. The next step involves the synthesis of 4-(6-methylpyridazin-3-yl)phenol, which is then reacted with 5-chloro-2-methoxy-N-methylbenzamide to form the final product, 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide.
Applications De Recherche Scientifique
5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide has been extensively studied in preclinical models, and the results have been promising. In vitro studies have shown that 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is highly selective for KRAS G12C mutant protein and can effectively inhibit its activity. In vivo studies have also shown that 5-chloro-2-methoxy-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide can significantly reduce tumor growth in KRAS G12C mutant xenograft models.
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-13-4-11-19(23-22-13)27-16-8-6-15(7-9-16)24(2)20(25)17-12-14(21)5-10-18(17)26-3/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECIVYHQSXBAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopentyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2910160.png)
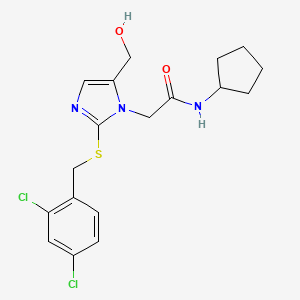

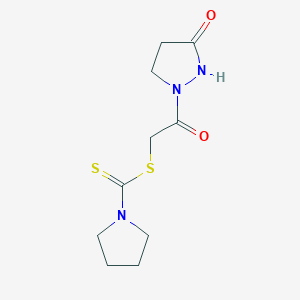
![[4-(Dimethylsulfamoylamino)but-2-ynyl-methylamino]methylbenzene](/img/structure/B2910166.png)

![2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B2910168.png)
![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2910170.png)
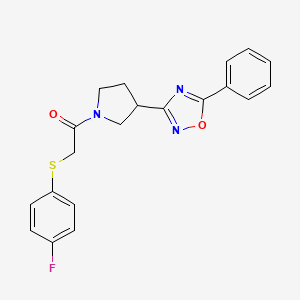
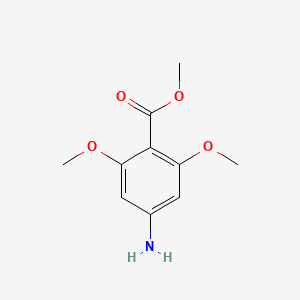
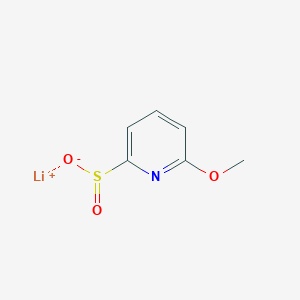
![2-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2910177.png)
